Lipophilicity & MW vs. Aliphatic Amine Analogs
The target compound exhibits substantially higher lipophilicity (XLogP3 = 5.9) compared to the aliphatic amine carbazole aminoalcohols such as the diethylamino analog (CAS 253448-91-8, logP ~4.72) and the sec-butylamino analog SPI031 (C19H22Cl2N2O, MW ~365.3) [1]. The molecular weight of 429.34 g/mol is approximately 64 g/mol higher than SPI031, attributable to the 4-ethoxyphenylamino substituent replacing the smaller aliphatic sec-butylamino group [1][2]. This differential in lipophilicity has been shown in the DCAP carbazole series to correlate with enhanced antibacterial membrane-targeting activity, where increasing tail-region hydrophobicity directly enhanced antibiotic potency [3].
| Evidence Dimension | Lipophilicity (XLogP3/LogP) and Molecular Weight |
|---|---|
| Target Compound Data | XLogP3 = 5.9; MW = 429.34 g/mol |
| Comparator Or Baseline | Diethylamino analog (CAS 253448-91-8): logP ~4.72, MW 365.3 g/mol; SPI031 (sec-butylamino analog): MW ~365.3 g/mol, C19H22Cl2N2O |
| Quantified Difference | ΔlogP ~1.2 (target vs. diethylamino analog); ΔMW ~64 g/mol (target vs. SPI031) |
| Conditions | Computed physicochemical properties from PubChem (XLogP3) and vendor-reported experimental logP values |
Why This Matters
The higher lipophilicity of the target compound may confer enhanced membrane permeability and membrane-targeting activity based on established carbazole aminoalcohol SAR, making it a distinct candidate for antibacterial and antiparasitic screening where membrane interaction is critical.
- [1] PubChem Compound Summary CID 2836208. 1-(3,6-dichloro-9H-carbazol-9-yl)-3-((4-ethoxyphenyl)amino)propan-2-ol. U.S. National Library of Medicine. https://pubchem.ncbi.nlm.nih.gov/compound/2836208 (accessed 2026-04-29). View Source
- [2] Molaid. 1-(sec-butylamino)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol. Chemical formula: C19H22Cl2N2O. https://www.molaid.com (accessed 2026-04-29). View Source
- [3] Hurley, K.A. et al. (2015). Membrane-Targeting DCAP Analogues with Broad-Spectrum Antibiotic Activity against Pathogenic Bacteria. ACS Medicinal Chemistry Letters, 6(4), 466-470. S-EPMC4416440. View Source
